molecular formula C9H8N2O2 B1281889 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 39513-27-4

5-acetyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B1281889
CAS RN: 39513-27-4
M. Wt: 176.17 g/mol
InChI Key: WHQVLSZDGFJRJL-UHFFFAOYSA-N
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Patent
US08569282B2

Procedure details

5-Acetyl-1H-benzo[d]imidazol-2(3H)-one (1 g, 5.67 mmol), methyl iodide (3.22 g, 22.71 mmol), and cesium carbonate (4.62 g, 14.19 mmol) were dissolved in DMF (2 mL). The reaction mixture was irradiated by microwave for 30 minutes at 100° C. The solvent was removed and extracted with dichloromethane. Purification by silica chromatography (ISCO) produced 5-acetyl-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one (0.95 g, 82%). 1H NMR (400 MHz, CDCl3): δ 7.79 (d, 1H), 7.61 (s, 1H), 7.00 (d, 1H), 3.50 (s, 6H), 2.62 (s, 3H); MS (ESI) m/z: Calculated for C11H12N2O2: 204.1. found: 205.2 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:13]=[CH:12][C:7]2[NH:8][C:9](=O)[NH:10][C:6]=2[CH:5]=1)(=[O:3])[CH3:2].[CH3:14]I.[C:16](=[O:19])([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[C:1]([C:4]1[CH:13]=[CH:12][C:7]2[N:8]([CH3:14])[C:16](=[O:19])[N:10]([CH3:9])[C:6]=2[CH:5]=1)(=[O:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)C1=CC2=C(NC(N2)=O)C=C1
Name
Quantity
3.22 g
Type
reactant
Smiles
CI
Name
Quantity
4.62 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was irradiated by microwave for 30 minutes at 100° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
Purification by silica chromatography (ISCO)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC2=C(N(C(N2C)=O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.